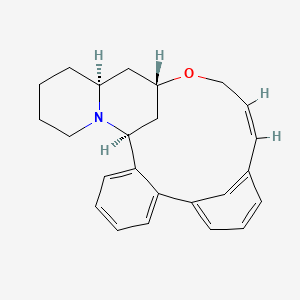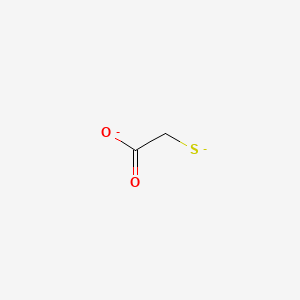
Glyceryl 1-arachidonate, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glyceryl 1-arachidonate, (S)- is a complex organic compound characterized by its unique structure, which includes multiple double bonds and hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glyceryl 1-arachidonate, (S)- typically involves the esterification of (2S)-2,3-dihydroxypropyl alcohol with (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoic acid. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, and the product is purified through techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of Glyceryl 1-arachidonate, (S)- may involve more advanced techniques such as continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems and high-throughput screening can also optimize the reaction conditions and scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Glyceryl 1-arachidonate, (S)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert hydroxyl groups to chlorides, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted esters or ethers.
Wissenschaftliche Forschungsanwendungen
Glyceryl 1-arachidonate, (S)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in cellular signaling and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Glyceryl 1-arachidonate, (S)- involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and double bonds allow it to participate in various biochemical reactions, potentially modulating enzyme activity and cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence oxidative stress and inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-dihydroxypropan-2-yl (2S,5Z,8Z,11Z,14Z)-2-methylicosa-5,8,11,14-tetraenoate
- (2S,5Z,8Z,11Z,14Z)-2-hydroxyicosa-5,8,11,14-tetraenoic acid
Uniqueness
Glyceryl 1-arachidonate, (S)- is unique due to its specific combination of hydroxyl groups and multiple double bonds, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
124511-15-5 |
|---|---|
Molekularformel |
C23H38O4 |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
[(2S)-2,3-dihydroxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-21-22(25)20-24/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15-/t22-/m0/s1 |
InChI-Schlüssel |
DCPCOKIYJYGMDN-HUDVFFLJSA-N |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(CO)O |
Isomerische SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC[C@H](CO)O |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(CO)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,4S,5R,9S,13S)-5,9,13-Trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1257971.png)


![5-amino-2-(1-ethylpropyl)-6-[(Z)-(2-methylindol-3-ylidene)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B1257976.png)



![N4-(4-methoxyphenyl)-N5-[(1R)-1-phenylethyl]-1H-imidazole-4,5-dicarboxamide](/img/structure/B1257983.png)
![3-(4-Methylphenyl)-5-oxo-8-thiazolo[2,3-b]quinazolinecarboxamide](/img/structure/B1257985.png)
![(3S)-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-3-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[[4-oxo-4-[[4-(4-oxo-8-phenylchromen-2-yl)morpholin-4-ium-4-yl]methoxy]butanoyl]amino]pentanoyl]amino]acetyl]amino]-4-oxobutanoic acid;acetate](/img/structure/B1257986.png)

![(1R)-Decahydro-2beta,5,5,8abeta-tetramethyl-1beta-[(E)-3-oxo-1-butenyl]naphthalen-2alpha-ol](/img/structure/B1257988.png)

![N-[5-(2,3-dihydroindol-1-ylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B1257991.png)
